molecular formula C8H13ClO2 B1323726 7-Chloro-7-octenoic acid CAS No. 731773-29-8

7-Chloro-7-octenoic acid

Cat. No. B1323726
M. Wt: 176.64 g/mol
InChI Key: DUSFOSYCKNWILH-UHFFFAOYSA-N
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Description

7-Chloro-7-octenoic acid is an organic compound with the molecular formula C8H13ClO2 . It has a molecular weight of 176.64 . The IUPAC name for this compound is 7-chloro-7-octenoic acid .


Molecular Structure Analysis

The InChI code for 7-Chloro-7-octenoic acid is 1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-7-octenoic acid are not available, studies on 7-octenoic acid have shown that it adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .


Physical And Chemical Properties Analysis

7-Chloro-7-octenoic acid has a molecular weight of 176.64 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Adsorption and Reaction Pathways on Copper

7-Octenoic acid, a compound closely related to 7-Chloro-7-octenoic acid, has been studied for its reaction pathways and adsorption characteristics on copper. This research, conducted using various spectroscopy and microscopy techniques, revealed that 7-Octenoic acid adsorbs molecularly on copper, forming different structures at varying temperatures. These findings can provide insights into the surface chemistry of similar compounds like 7-Chloro-7-octenoic acid (Bavisotto et al., 2021).

Synthesis of cis- and trans-Modifications

Another study explored the synthesis of cis- and trans-modifications of octadecenoic acids, which include structures similar to 7-Chloro-7-octenoic acid. This research is significant for understanding the properties and potential applications of various isomers of octadecenoic acids (Fusari, Greenlee, & Brown, 1951).

properties

IUPAC Name

7-chlorooct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSFOSYCKNWILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641250
Record name 7-Chlorooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-7-octenoic acid

CAS RN

731773-29-8
Record name 7-Chloro-7-octenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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